(2R)-3-phenyl-2-sulfanylpropanoic acid
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Overview
Description
(2R)-3-phenyl-2-sulfanylpropanoic acid is a chiral compound with a sulfur-containing side chain and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-phenyl-2-sulfanylpropanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a chiral thiol with a phenyl-substituted alkene under conditions that promote the formation of the desired stereoisomer. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as the use of biocatalysts or enzymatic methods to achieve high enantioselectivity. These methods can be more environmentally friendly and cost-effective compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-phenyl-2-sulfanylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or borane can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
(2R)-3-phenyl-2-sulfanylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-3-phenyl-2-sulfanylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur-containing side chain can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-phenyl-2-sulfanylpropanoic acid: The enantiomer of (2R)-3-phenyl-2-sulfanylpropanoic acid, which may have different biological activities.
3-phenylpropanoic acid: Lacks the sulfur-containing side chain, resulting in different chemical and biological properties.
2-phenyl-2-sulfanylacetic acid: Similar structure but with a different carbon backbone.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a phenyl group and a sulfur-containing side chain. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
84800-12-4 |
---|---|
Molecular Formula |
C9H10O2S |
Molecular Weight |
182.2 |
Purity |
95 |
Origin of Product |
United States |
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